2-Allyl-3-methyl-1,2-dihydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Allyl-3-methyl-1,2-dihydroquinoxaline” is a quinoxaline derivative . Quinoxalines are a class of N-heterocyclic compounds that have been the subject of significant research due to their diverse pharmacological effects, such as antifungal, antibacterial, antiviral, and antimicrobial properties .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including “2-Allyl-3-methyl-1,2-dihydroquinoxaline”, often involves the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, carbon disulphide . The allylic strain in organic chemistry is a type of strain energy resulting from the interaction between a substituent on one end of an olefin (a synonym for an alkene) with an allylic substituent on the other end .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The structure of “2-Allyl-3-methyl-1,2-dihydroquinoxaline” would be similar, with additional allyl and methyl groups attached. The electrophilic carbon and the three ‘R’ substituents all lie on the same plane .Chemical Reactions Analysis
Quinoxaline derivatives have been synthesized via various reactions, including the reaction of unsubstituted quinoxaline with 1,3-diketones in the presence of hydrochloric acid in dimethylsulfoxide at room temperature . The reaction of alkyl halides can undergo nucleophilic substitution, which could be relevant in the synthesis of "2-Allyl-3-methyl-1,2-dihydroquinoxaline" .Future Directions
Quinoxalines have a great future in medicinal chemistry due to their diverse therapeutic uses . They have been identified as potential targets for new small molecule treatments as anti-cancer agents . The focus of future research could be on developing more potent quinoxaline derivatives and exploring their potential uses in treating various diseases .
properties
IUPAC Name |
3-methyl-2-prop-2-enyl-1,2-dihydroquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h3-5,7-8,10,14H,1,6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRENXCQIVBYLQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2NC1CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550773 |
Source
|
Record name | 3-Methyl-2-(prop-2-en-1-yl)-1,2-dihydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-3-methyl-1,2-dihydroquinoxaline | |
CAS RN |
113477-68-2 |
Source
|
Record name | 3-Methyl-2-(prop-2-en-1-yl)-1,2-dihydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.